3-(Naphthalen-1-yl)azetidine
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Overview
Description
3-(Naphthalen-1-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a naphthalene group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, allowing for the preparation of azetidines bearing various substituents .
Industrial Production Methods
Industrial production methods for 3-(Naphthalen-1-yl)azetidine are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-substituted azetidine derivatives.
Reduction: Reduction reactions can modify the azetidine ring or the naphthalene group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various naphthalen-1-yl-substituted azetidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Naphthalen-1-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound upregulates superoxide dismutase and catalase activity, increases glutathione levels, and enhances mitochondrial ATP production.
Neuroprotection: It inhibits apoptotic damage, modulates inflammation, scavenges free radicals, and improves energy metabolism in the brain.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound with similar structural properties but lacking the naphthalene group.
Naphthalene Derivatives: Compounds with a naphthalene group but different substituents on the ring.
Uniqueness
3-(Naphthalen-1-yl)azetidine is unique due to the combination of the azetidine ring and the naphthalene group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-naphthalen-1-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11/h1-7,11,14H,8-9H2 |
InChI Key |
WKNNXJJYQUMULW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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